Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester

Catalog No.
S13384940
CAS No.
616886-29-4
M.F
C17H22O5
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyetho...

CAS Number

616886-29-4

Product Name

Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl 3-prop-1-ynylbenzoate

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H22O5/c1-3-5-15-6-4-7-16(14-15)17(18)22-13-12-21-11-10-20-9-8-19-2/h4,6-7,14H,8-13H2,1-2H3

InChI Key

YPEQWIROERRISJ-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC(=CC=C1)C(=O)OCCOCCOCCOC

Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester is a complex organic compound with the molecular formula C17H22O6C_{17}H_{22}O_{6} and a molecular weight of approximately 306.35 g/mol. This compound features a benzoic acid moiety substituted with a propynyl group at the 3-position and a 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester at the 2-position. The compound is identified by its CAS Registry Number 616886-29-4 and is known for its potential applications in various fields, including pharmaceuticals and materials science .

Benzoic acid derivatives typically undergo several types of reactions due to their functional groups. For benzoic acid, common reactions include:

  • Esterification: The formation of esters from benzoic acid and alcohols, which can be catalyzed by acids.
  • Nucleophilic Substitution: The substitution of hydrogen atoms on the aromatic ring by nucleophiles, particularly at positions that are activated by electron-withdrawing groups.
  • Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes.

The specific reactions involving benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester would depend on its functional groups and substituents, allowing for diverse synthetic pathways in organic chemistry.

The synthesis of benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester can be approached through several methods:

  • Esterification Reaction: Reacting benzoic acid with an appropriate alcohol (in this case, a methoxyethoxy-substituted alcohol) in the presence of an acid catalyst to form the ester.
    Benzoic Acid+AlcoholEster\text{Benzoic Acid}+\text{Alcohol}\xrightarrow{\text{H }}\text{Ester}
  • Alkyne Addition: The introduction of the propynyl group can be achieved through nucleophilic substitution or coupling reactions involving alkyne reagents.
  • Multi-step Synthesis: Utilizing multiple synthetic steps to introduce each functional group systematically while ensuring high yield and purity.

Benzoic acid derivatives are widely used in various applications:

  • Pharmaceuticals: As intermediates in drug synthesis or as active pharmaceutical ingredients due to their biological activities.
  • Food Preservatives: Some benzoic acids are used as preservatives due to their ability to inhibit microbial growth.
  • Polymer Chemistry: Utilized in the formulation of polymers and resins due to their chemical stability and reactivity.

The unique structure of benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester may provide additional functionalities that enhance its utility in these fields.

Interaction studies involving this compound are crucial for understanding its pharmacokinetics and pharmacodynamics. These studies may include:

  • In vitro assays: To assess the compound's interaction with various biological targets such as enzymes or receptors.
  • In vivo studies: Evaluating the compound's bioavailability and therapeutic efficacy in animal models.
  • Toxicological assessments: Understanding potential side effects or interactions with other drugs.

Such studies help elucidate the safety profile and therapeutic potential of benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester.

Several compounds share structural similarities with benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester. Here are a few notable examples:

Compound NameStructure FeaturesBiological ActivityUnique Aspect
Benzoic AcidSimple carboxylic acidAntimicrobialBasic structure
Ethyl BenzoateEster derivative of benzoic acidFlavoring agentVolatile
3-Methylbenzoic AcidMethyl substitution on benzene ringAntifungalIncreased hydrophobicity
Bis(2-methoxyethyl) PhthalateSimilar ether groupsPlasticizerUsed in polymers

Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester stands out due to its complex structure combining both alkyne and ether functionalities, which may enhance its solubility and biological activity compared to simpler derivatives .

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

306.14672380 g/mol

Monoisotopic Mass

306.14672380 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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